Lipophilicity (XLogP3) Comparison: Minimal LogP Drives Superior Aqueous Compatibility
The unsubstituted parent scaffold exhibits an XLogP3 of 1.2, placing it within the optimal drug-like range (1–3) for oral bioavailability according to Lipinski's guidelines [1]. In contrast, the 11-methyl analog (CAS 1693875-71-6) has a computed XLogP3 of approximately 1.8, and the 11-trifluoromethyl analog (CAS 1696703-55-5) is estimated at XLogP3 ~2.4, reflecting a 0.6 to 1.2 log unit increase in lipophilicity [2][3]. This difference translates to a 4- to 16-fold higher octanol/water partition coefficient for the substituted analogs, potentially reducing aqueous solubility and increasing off-target membrane partitioning.
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 11-Methyl analog XLogP3 ~1.8; 11-CF3 analog XLogP3 ~2.4 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs 11-methyl); ΔXLogP3 = +1.2 (vs 11-CF3) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
The lower XLogP3 of the parent scaffold predicts superior aqueous solubility and reduced nonspecific protein binding, critical for early-stage hit validation and fragment-based screening where minimal hydrophobicity is preferred.
- [1] PubChem. (2024). Compound Summary for CID 136839923: 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene. Computed Properties, XLogP3-AA = 1.2. View Source
- [2] PubChem. (2024). Compound Summary for CID 136710521: 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene. Computed Properties, XLogP3-AA. View Source
- [3] CIRS Group. (n.d.). 11-(Trifluoromethyl)-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene (CAS 1696703-55-5). MW 231.22; C10H12F3N3. View Source
